Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate, also known as EMQ, is a heterocyclic organic compound that belongs to the thiazole and quinoline groups. It has a molecular weight of 328.39 .
Molecular Structure Analysis
The molecular formula of this compound is C17 H16 N2 O3 S . It contains a thiazole ring and a quinoline ring, which are connected by an ether linkage. The carboxylate group is attached to the thiazole ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.39 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Central Nervous System Activity
Research by Hung, Janowski, and Prager (1985) explored compounds related to Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate. They found these compounds generally cause loss of motor control in mice, although they were relatively toxic, indicating potential applications in neuroscience research (Hung, Janowski, & Prager, 1985).
Synthesis of Quinolines
Jentsch et al. (2018) developed a convenient two-step synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids. This synthesis is relevant for the construction of key arylquinolines involved in an HIV integrase project (Jentsch et al., 2018).
Antimicrobial Agents
Abdel-Mohsen (2014) described the synthesis of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, which exhibited significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Antibacterial Activity
Markovich et al. (2014) synthesized 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antimicrobial activity, revealing potential applications in the development of new antibacterial agents (Markovich et al., 2014).
Anticancer Activity
Gaber et al. (2021) focused on synthesizing new derivatives of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and tested their anticancer effects against the breast cancer MCF-7 cell line. Several compounds demonstrated significant anticancer activity, suggesting a role in cancer research and therapy (Gaber et al., 2021).
Corrosion Inhibition
Raviprabha and Bhat (2019) studied Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Their findings suggest its potential use in materials science, particularly in preventing metal corrosion (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
ethyl 4-methyl-2-(2-methylquinolin-8-yl)oxy-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-21-16(20)15-11(3)19-17(23-15)22-13-7-5-6-12-9-8-10(2)18-14(12)13/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHLLZIZHLBRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)OC2=CC=CC3=C2N=C(C=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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